REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[C:4]([O:17][CH3:18])[CH:3]=1.[H][H]>[Pd].C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[C:4]([O:17][CH3:18])[CH:3]=1
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Name
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4'-fluoro-2'-methoxy-4-nitrobiphenyl
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
After the required uptake of hydrogen, the mixture is filtered
|
Type
|
WASH
|
Details
|
the catalyst washed with fresh ethanol
|
Type
|
CONCENTRATION
|
Details
|
The ethanol solution is then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C1=CC=C(N)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |